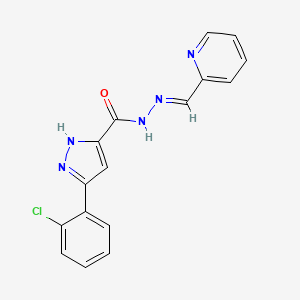![molecular formula C24H26N2O2 B11670890 (4E)-4-[4-(dipropylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one](/img/structure/B11670890.png)
(4E)-4-[4-(dipropylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-4-[4-(dipropylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a benzylidene group, and a phenylethenyl group, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[4-(dipropylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(dipropylamino)benzaldehyde with 2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
(4E)-4-[4-(dipropylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry
In chemistry, (4E)-4-[4-(dipropylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine
In medicine, the compound may be studied for its pharmacological properties, including its ability to interact with specific receptors or enzymes. This research can lead to the development of new medications for various diseases.
Industry
Industrially, the compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility makes it valuable for various industrial applications.
作用机制
The mechanism of action of (4E)-4-[4-(dipropylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (4E)-4-[4-(dimethylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one
- (4E)-4-[4-(diethylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one
Uniqueness
Compared to similar compounds, (4E)-4-[4-(dipropylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one exhibits unique properties due to the presence of the dipropylamino group. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
属性
分子式 |
C24H26N2O2 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC 名称 |
(4E)-4-[[4-(dipropylamino)phenyl]methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H26N2O2/c1-3-16-26(17-4-2)21-13-10-20(11-14-21)18-22-24(27)28-23(25-22)15-12-19-8-6-5-7-9-19/h5-15,18H,3-4,16-17H2,1-2H3/b15-12+,22-18+ |
InChI 键 |
HHWOBSPJVIZUSY-HNVSCKTLSA-N |
手性 SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)/C=C/C3=CC=CC=C3 |
规范 SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5E)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11670814.png)
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11670816.png)
![methyl 4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate](/img/structure/B11670828.png)
![2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11670832.png)
![2-((2-Chloro-6-fluorobenzyl)thio)benzo[d]thiazole](/img/structure/B11670833.png)
![(4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)-3-nitrophenyl]methylidene}pyrazolidine-3,5-dione](/img/structure/B11670840.png)

![3-(5-bromothiophen-2-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11670852.png)
![3-chloro-5-(4-fluorophenyl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11670854.png)
![(5Z)-5-({3-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11670856.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B11670857.png)
![N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide](/img/structure/B11670860.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11670867.png)
![ethyl (2E)-2-[2-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11670876.png)
